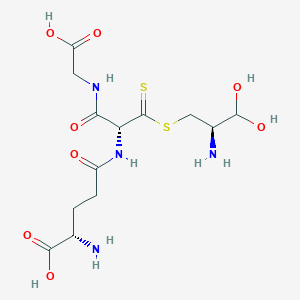

Cisteína-glutatión disulfuro

Descripción general

Descripción

L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.

S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.

Aplicaciones Científicas De Investigación

Defensa antioxidante y regulación redox

El cisteína-glutatión disulfuro juega un papel fundamental en el mantenimiento del equilibrio redox dentro de las células. Como antioxidante endógeno, participa en la neutralización de las especies reactivas de oxígeno (ROS) y protege contra el estrés oxidativo. La capacidad del compuesto para modular el estado redox es crucial para varios procesos celulares, incluida la señalización celular y la apoptosis .

Investigación y terapéutica del cáncer

En las células cancerosas, los niveles de glutatión y sistemas relacionados a menudo se incrementan, lo que se ha explotado para el desarrollo de fármacos anticancerígenos. El this compound se puede usar como un profármaco que, tras la activación, libera agentes citotóxicos selectivamente dentro del entorno tumoral. Este enfoque minimiza el daño a los tejidos sanos y aumenta la eficacia de los tratamientos contra el cáncer .

Neuroprotección y administración de fármacos al cerebro

Los transportadores de glutatión enriquecidos en la barrera hematoencefálica se pueden dirigir utilizando profármacos basados en this compound. Estos profármacos pueden cruzar la barrera de manera más efectiva, administrando agentes terapéuticos directamente al cerebro, lo cual es beneficioso para tratar enfermedades neurodegenerativas .

Hepatoprotección

El this compound ha demostrado propiedades hepatoprotectoras, particularmente en la protección de ratones contra la hepatotoxicidad inducida por acetaminofén. Esto sugiere posibles aplicaciones en la prevención o el tratamiento del daño hepático causado por sobredosis de medicamentos o exposición a toxinas .

Quelación de metales pesados

Los grupos tiol en el this compound tienen propiedades quelantes, lo que lo hace útil en el tratamiento de la intoxicación por metales pesados. Puede unirse a metales pesados, facilitando su eliminación del cuerpo y reduciendo la toxicidad .

Evaluación de candidatos a fármacos

Un conjugado de glutatión de this compound puede servir como marcador de la presencia de electrófilos reactivos. Esto proporciona información valiosa para evaluar la seguridad y la eficacia de los candidatos a fármacos, ya que indica el potencial de formación de metabolitos dañinos .

Ciencia de péptidos y proteínas

El this compound se utiliza en estrategias para la protección y la posterior desprotección de los residuos de cisteína durante la síntesis de péptidos y proteínas complejos. Esto es esencial para mantener la integridad estructural y la actividad biológica de estas moléculas .

Desarrollo de profármacos

El papel del compuesto como profármaco es significativo en las aplicaciones farmacéuticas. Se puede diseñar para liberar agentes terapéuticos en condiciones fisiológicas específicas, mejorando la estabilidad del fármaco, la biodisponibilidad y la administración dirigida .

Mecanismo De Acción

Target of Action

Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .

Mode of Action

The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .

Biochemical Pathways

Cysteine-glutathione disulfide is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .

Pharmacokinetics

It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .

Result of Action

The result of the action of cysteine-glutathione disulfide is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .

Action Environment

The action of cysteine-glutathione disulfide is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .

Análisis Bioquímico

Biochemical Properties

Cysteine-glutathione disulfide plays a significant role in biochemical reactions. It is involved in the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of proteins, protecting them from irreversible oxidation . The enzymes and proteins it interacts with include glutathione peroxidase, which permits the reduction of peroxides .

Cellular Effects

Cysteine-glutathione disulfide has profound effects on various types of cells and cellular processes. It influences cell function by modulating the cellular redox state . It is critical to many important cellular functions, and its homeostasis is crucial . Disruption of this redox buffer has been implicated in various diseases .

Molecular Mechanism

The molecular mechanism of action of cysteine-glutathione disulfide involves its ability to perform deglutathionylation reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can also react with different thiols to form mixed disulfides .

Temporal Effects in Laboratory Settings

It is known that the GSH/GSSG ratio is often used as an indicator of the cellular redox state .

Metabolic Pathways

Cysteine-glutathione disulfide is involved in several metabolic pathways. It is a part of the thiol redox buffer in the body

Subcellular Localization

It is known that once synthesized in the cytosol, GSH distributes to different subcellular organelles through a GSH transporter-mediated process .

Propiedades

Número CAS |

13081-14-6 |

|---|---|

Fórmula molecular |

C13H22N4O8S2 |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |

Clave InChI |

BNRXZEPOHPEEAS-WTIBDHCWSA-N |

SMILES |

C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |

SMILES isomérico |

C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES canónico |

C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Apariencia |

Assay:≥95%A crystalline solid |

Pictogramas |

Flammable; Irritant |

Sinónimos |

CYSSG cysteine-glutathione disulfide cysteine-glutathione mixed disulfide nereithione |

Origen del producto |

United States |

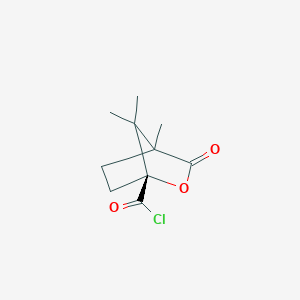

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

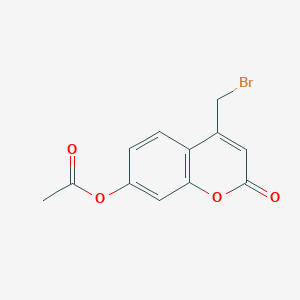

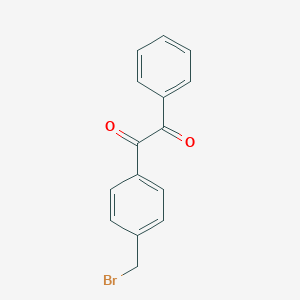

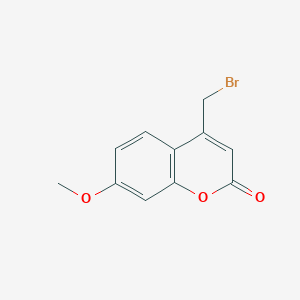

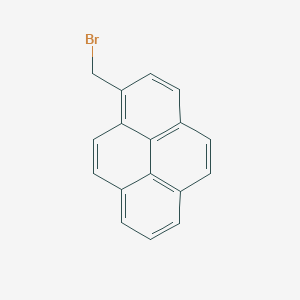

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)

![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)